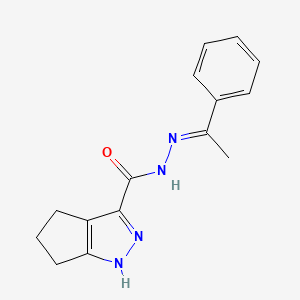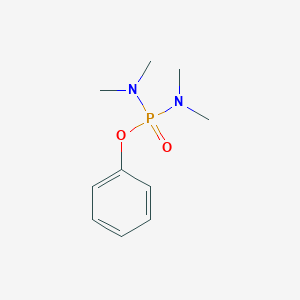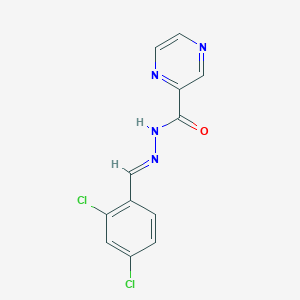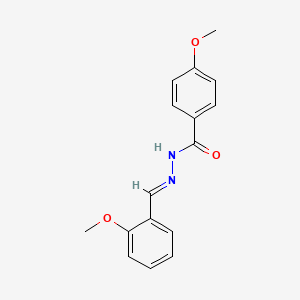![molecular formula C16H13N3O2 B11988959 (3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage and an indole core, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-hydrazinylidene-1,3-dihydro-2H-indol-2-one . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts or microwave-assisted synthesis can further improve the reaction rate and product purity.
化学反应分析
Types of Reactions
(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
相似化合物的比较
(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds, such as:
(3Z)-3-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.
(3Z)-3-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Contains a chlorine atom, which can enhance its antimicrobial properties but may also increase toxicity.
(3Z)-3-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: The presence of a nitro group can significantly alter its electronic properties and biological activity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(3Z)-3-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-12-8-6-11(7-9-12)10-17-19-15-13-4-2-3-5-14(13)18-16(15)20/h2-10H,1H3,(H,18,19,20)/b17-10+ |
InChI 键 |
RFANNKJERAAHMB-LICLKQGHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O |
规范 SMILES |
COC1=CC=C(C=C1)C=NN=C2C3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)

![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)


![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)


![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)



